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Compound of Interest

Compound Name: JNK3 inhibitor-3

Cat. No.: B12390124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNK3 inhibitor-3, a selective, blood-brain
barrier permeable, and orally active c-Jun N-terminal kinase 3 (JNK3) inhibitor with potential
applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1]

Chemical Structure and Properties

JNKS3 inhibitor-3, also referred to as compound 15g in associated literature, possesses a distinct
chemical architecture centered around a substituted imidazole core.

IUPAC Name: 2-(1-(2-(((R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(2,3-
dihydrobenzo[b][1][2]dioxin-6-yl)-1H-imidazol-2-yl)acetonitrile

CAS Number: 2873465-25-7[1]
Molecular Formula: C26H25N70:2
Molecular Weight: 467.52 g/mol

SMILES:
N#CCC1=CN=C(N1C2=NC(N[C@H]3CCCN(C3)C(C4CC4)=0)=NC=C2)C5=CC6=C(OC=C6)C=C5[1]

Quantitative Biological Data

JNK3 inhibitor-3 demonstrates high selectivity for INK3 over other JNK isoforms. The following table
summarizes its inhibitory activity.
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Kinase ICs0 (NM)
JNK1 147.8
JNK2 44.0
JNK3 4.1

Table 1: Inhibitory activity of INK3 inhibitor-3

against JNK isoforms.[1]

Synthesis Protocol

The synthesis of INK3 inhibitor-3 can be achieved through a multi-step process, as extrapolated
from the general synthetic schemes provided for this class of imidazole derivatives. The following is a
plausible, detailed protocol.

Step 1: Synthesis of the Imidazole Core

A mixture of 2-bromo-1-(2,3-dihydrobenzol[b][1][2]dioxin-6-yl)ethan-1-one and 2-aminoacetonitrile
hydrochloride is heated in ethanol. Upon cooling, the resulting imidazolium salt is collected by
filtration.

Step 2: N-Arylation with 2,4-dichloropyrimidine

The synthesized imidazole core is reacted with 2,4-dichloropyrimidine in the presence of a suitable
base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an

elevated temperature. This reaction selectively couples the imidazole nitrogen to the C4 position of
the pyrimidine ring.

Step 3: Synthesis of (R)-1-(cyclopropanecarbonyl)pyrrolidin-3-amine

(R)-3-aminopyrrolidine is reacted with cyclopropanecarbonyl chloride in the presence of a non-
nucleophilic base, such as triethylamine, in a chlorinated solvent like dichloromethane (DCM) at 0°C
to room temperature.

Step 4: Final Coupling Reaction

The product from Step 2 is reacted with (R)-1-(cyclopropanecarbonyl)pyrrolidin-3-amine (from Step 3)
in a solvent such as n-butanol or DMF with a base like diisopropylethylamine (DIPEA) at a high
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temperature (e.g., 120-150°C), often under microwave irradiation to facilitate the nucleophilic aromatic
substitution at the C2 position of the pyrimidine ring.

Purification: The final product is purified using column chromatography on silica gel with a suitable
eluent system (e.g., a gradient of methanol in dichloromethane).

JNK3 Signaling Pathway

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly
expressed in the brain.[3] It plays a crucial role in neuronal apoptosis and has been implicated in the
pathogenesis of neurodegenerative diseases. The activation of JNK3 is triggered by various stress
signals and proceeds through a kinase cascade.
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Caption: Simplified JNK3 signaling cascade leading to neuronal apoptosis and the point of
intervention for JINK3 inhibitor-3.

Experimental Protocol: JINK3 Kinase Inhibition Assay

The inhibitory activity of INK3 inhibitor-3 can be determined using a variety of in vitro kinase assays.
The ADP-Glo™ Kinase Assay is a common and robust method.[4][5]

Objective: To determine the I1Cso value of INK3 inhibitor-3 against JNK3 kinase.

Materials:

Recombinant human JNK3 enzyme

* JNKtide (a substrate peptide for INK3)

o ATP

¢ JNKS3 inhibitor-3 (dissolved in DMSO)

+ Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)
o ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well white assay plates

Procedure:

e Compound Preparation: Prepare a serial dilution of INK3 inhibitor-3 in DMSO. A typical starting
concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g.,
10 uM to 0.1 nM).

» Assay Plate Setup:

o Add 1 pL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

o Add 2 pL of INK3 enzyme diluted in kinase buffer. The optimal enzyme concentration should be
predetermined by titration.
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o Add 2 pL of a substrate/ATP mix (containing JNKtide and ATP) to initiate the reaction. The final
concentrations of substrate and ATP should be at or near their Km values.

+ Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

o ATP Depletion: Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and
deplete the remaining ATP. Incubate at room temperature for 40 minutes.

o ADP to ATP Conversion and Detection: Add 10 pL of Kinase Detection Reagent to each well. This
reagent converts the ADP generated during the kinase reaction into ATP and contains
luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed.
Incubate at room temperature for 30 minutes.

o Data Acquisition: Measure the luminescence of each well using a plate reader.
o Data Analysis:
o Subtract the background luminescence (wells with no enzyme) from all other readings.

o Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100%
activity and the luminescence of a high concentration of a potent inhibitor (or no enzyme) as 0%
activity.

o Plot the percent inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism)
to determine the I1Cso value.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of JINK3
inhibitor-3.
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Caption: A high-level overview of the process from synthesis to in vivo testing for INK3 inhibitor-3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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